N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide” is a chemical compound with the molecular formula C13H17N3O4S and a formula weight of 311.36 . It is also known by several synonyms, including “N-methoxy-N-methyl-4-oxo-1H,2H,3H,3aH,4H,5H-pyrrolo [1,2-a]quinoxaline-7-sulfonamide” and "Pyrrolo [1,2-a]quinoxaline-7-sulfonamide, 1,2,3,3a,4,5-hexahydro-N-methoxy-N-methyl-4-oxo-" .
Scientific Research Applications
Green Synthesis and Antibacterial Activity
Quinoxaline sulfonamides, synthesized through green chemistry approaches, have shown promise as antibacterial agents. Alavi et al. (2017) described an efficient method for synthesizing different quinoxalines, which were evaluated for antibacterial activities against Staphylococcus spp. and Escherichia coli, showing significant efficacy (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Anticancer Potential
Research into novel thiophene derivatives with sulfonamide, quinoline, and other moieties has unveiled potential anticancer agents. Ghorab, Bashandy, and Alsaid (2014) synthesized a series of compounds tested against the human breast cancer cell line (MCF7), with several exhibiting cytotoxic activities surpassing that of doxorubicin, a known anticancer drug (Ghorab, Bashandy, & Alsaid, 2014).
Neuroprotection in Cerebral Ischemia
Quinoxaline derivatives also show promise as neuroprotectants. Sheardown et al. (1990) discussed 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), a potent inhibitor for the non-NMDA glutamate receptor, demonstrating protection against global ischemia even when administered hours after ischemic challenge (Sheardown, Nielsen, Hansen, Jacobsen, & Honoré, 1990).
Sulfonamide-Based Hybrid Compounds
Sulfonamides, including those with quinoxaline structures, are notable for their diverse pharmacological properties. A review by Ghomashi et al. (2022) highlighted recent advances in sulfonamide hybrids, indicating their antibacterial, anti-carbonic anhydrase, and antitumor activities among others (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Synthesis and Evaluation for Antiproliferative Activity
Further research into pyrrolo-quinoline derivatives as potential antineoplastic drugs by Ferlin et al. (2000) has uncovered compounds with significant cell growth inhibitory properties, especially against solid tumor-derived cell lines, offering a new avenue for cancer treatment research (Ferlin, Gatto, Chiarelotto, & Palumbo, 2000).
Future Directions
The future directions for research on this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .
properties
IUPAC Name |
N-methoxy-N-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-15(20-2)21(18,19)9-5-6-11-10(8-9)14-13(17)12-4-3-7-16(11)12/h5-6,8,12H,3-4,7H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKMQEJMHDKNTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(OC)S(=O)(=O)C1=CC2=C(C=C1)N3CCCC3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.